Calculated logP and Polar Surface Area: Impact on Lipophilicity and Permeability Relative to N-Protected Analogs
The target compound (ethyl ester) exhibits a computed logP of 0.65 and PSA of 32.78 Ų . In comparison, the tert-butyl analog (tert-butyl 2,4-dimethylpiperazine-1-carboxylate) has a higher logP of 1.35 , while the benzyl analog (benzyl 2,4-dimethylpiperazine-1-carboxylate) is substantially more lipophilic with an estimated logP of ~2.95 [1]. This demonstrates a quantifiable decrease in lipophilicity of approximately 0.70 log units versus the Boc-protected derivative and >2.3 log units versus the Cbz-protected derivative.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.65 (cLogP) |
| Comparator Or Baseline | tert-Butyl 2,4-dimethylpiperazine-1-carboxylate: 1.35; Benzyl 2,4-dimethylpiperazine-1-carboxylate: ~2.95 |
| Quantified Difference | Ethyl ester is 0.70 log units less lipophilic than tert-butyl analog; >2.3 log units less lipophilic than benzyl analog |
| Conditions | In silico prediction models (database computed values) |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced plasma protein binding, potentially beneficial for early-stage lead optimization when oral bioavailability is a concern; conversely, the higher logP of tert-butyl or benzyl analogs may be preferred for CNS-targeted programs.
- [1] PMC. Table 1: cLogP values for piperazine derivatives. View Source
